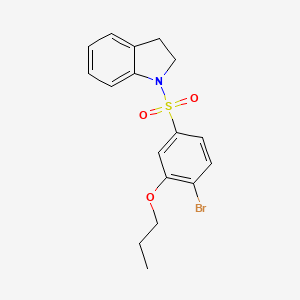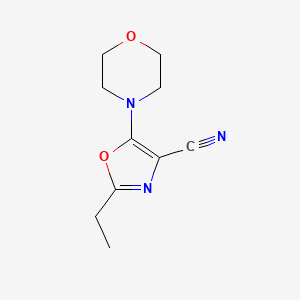![molecular formula C20H25N3O5S B2671697 Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate CAS No. 451466-34-5](/img/no-structure.png)
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group, a thioxo group, and a piperidine ring. These functional groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an ester group suggests that this compound might have a fruity smell. The piperidine ring could potentially make the compound basic .Scientific Research Applications
Antitumor and Antiproliferative Activities
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate has shown promise in antitumor and antiproliferative applications. A study by Mohareb and Halim (2018) highlighted its use in synthesizing dihydroquinazolin derivatives with significant cytotoxicity towards various cancer cell lines. These compounds also exhibited kinase inhibition properties, making them potential candidates for cancer therapy (Mohareb & Halim, 2018).
Antimicrobial Potential
Research by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, including derivatives of Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate, demonstrating notable antibacterial and antifungal activities. These compounds were effective against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Novel Heterocyclic Synthesis
Zaki et al. (2021) reported the synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached to other new heterocycles. These compounds, which could be synthesized using Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate, were also tested for antibacterial and antifungal activities, showing significant potential (Zaki et al., 2021).
Tyrosine Kinase Inhibition for Cancer Therapy
Riadi et al. (2021) discussed a compound synthesized using a similar process, which exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent, especially in targeting specific cancer cell lines (Riadi et al., 2021).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate involves the condensation of 2-methoxyethylamine with ethyl 3-oxopiperidine-1-carboxylate, followed by the reaction of the resulting product with 2-mercapto-3-(4-nitrophenyl)propionic acid and subsequent cyclization to form the tetrahydroquinazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "Ethyl 3-oxopiperidine-1-carboxylate", "2-Methoxyethylamine", "2-Mercapto-3-(4-nitrophenyl)propionic acid", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of ethyl 3-oxopiperidine-1-carboxylate with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 1-(2-methoxyethyl)piperidine-3-carboxylate.", "Step 2: Reaction of the product from step 1 with 2-mercapto-3-(4-nitrophenyl)propionic acid in the presence of a base such as triethylamine to form the corresponding thioester.", "Step 3: Cyclization of the thioester from step 2 with a base such as sodium methoxide to form the tetrahydroquinazoline ring.", "Step 4: Reaction of the product from step 3 with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate." ] } | |
CAS RN |
451466-34-5 |
Product Name |
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate |
Molecular Formula |
C20H25N3O5S |
Molecular Weight |
419.5 |
IUPAC Name |
ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |
InChI Key |
NZSSTDAPMXJKSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)





![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)


